Methyl 2-cyano-5-iodobenzoate
Overview
Description
Methyl 2-cyano-5-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyano group (–CN) and an iodine atom (–I). This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-iodobenzoate can be synthesized through several methods. One common route involves the iodination of methyl 2-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Conducted in the presence of palladium catalysts, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).
Reduction Reactions: Performed under an inert atmosphere using strong reducing agents or catalytic systems.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.
Coupling Reactions: Products are typically biaryl or styrene derivatives.
Reduction Reactions: The primary product is the corresponding amine derivative.
Scientific Research Applications
Methyl 2-cyano-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 2-cyano-5-iodobenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The cyano group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodobenzoate: Similar structure but lacks the cyano group. It is used in similar chemical reactions but may have different reactivity and applications.
Methyl 4-cyano-2-iodobenzoate: Another isomer with the cyano group in a different position. It may exhibit different chemical properties and reactivity.
Methyl 2-cyano-4-iodobenzoate: Similar to methyl 2-cyano-5-iodobenzoate but with the iodine atom in a different position.
Uniqueness
This compound is unique due to the specific positioning of the cyano and iodine groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
methyl 2-cyano-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMUDTOUHNUCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262102 | |
Record name | Benzoic acid, 2-cyano-5-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58332-00-6 | |
Record name | Benzoic acid, 2-cyano-5-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58332-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-cyano-5-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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